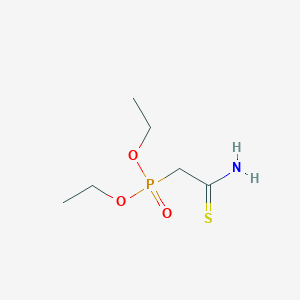

Phosphonic acid,P-(2-amino-2-thioxoethyl)-, diethyl ester

Description

Contextualization within Phosphoryl and Thiocarbonyl Chemical Space

The chemical space of phosphoryl and thiocarbonyl compounds is vast and diverse, governing much of modern organic and medicinal chemistry. nuph.edu.uanih.gov Phosphoryl groups (P=O) are central to bioenergetics (e.g., in ATP) and are key components of many catalysts and materials. Thiocarbonyl groups (C=S), found in thioamides, are isosteres of the common amide bond, where a sulfur atom replaces the oxygen. chemrxiv.org

This single-atom substitution dramatically alters the functional group's properties. Thioamides are more reactive than their amide counterparts toward both nucleophiles and electrophiles. nih.govresearchgate.net The C=S bond is weaker and longer than a C=O bond, and the sulfur atom is a weaker hydrogen bond acceptor but a better metal coordinator. nih.gov The N-H group of a thioamide is also more acidic than that of an amide. nih.gov

Academic Significance in Contemporary Organic Synthesis and Materials Science Research

The academic and industrial significance of phosphoramidothioates is well-established, particularly in the synthesis of biologically active molecules. ontosight.ai

Organic Synthesis:

The primary role of O,O-dialkyl phosphoramidothioates is as key intermediates in the production of organophosphorus pesticides. lookchem.com For instance, the closely related O,O-dimethyl phosphoramidothioate is a direct precursor to the widely used insecticide acephate. chemicalbook.comtrea.comnih.gov The synthesis of these intermediates is a critical industrial process, often starting from thiophosphoryl chloride and proceeding through various phosphorylation and amidation steps. trea.comgoogle.com The nitrogen atom in the phosphoramidothioate structure is nucleophilic and can be further functionalized, allowing for the synthesis of a wide array of more complex derivatives with potential applications in medicinal chemistry. researchgate.netresearchgate.net Research has demonstrated the synthesis of novel N-substituted phosphoramidothioates, highlighting their utility as building blocks for larger, more complex molecular architectures. researchgate.net

Materials Science:

Direct applications of diethoxyphosphinyl thioamide in materials science are not extensively documented. However, the properties of its constituent functional groups suggest potential uses. Organophosphorus compounds, in general, are known for their application as fire retardants, and research has been conducted on the thermal decomposition of related phosphorus-containing compounds. researchgate.net Furthermore, the thioamide functional group's ability to coordinate with metals is well-known. nih.gov This suggests that phosphoramidothioates could potentially serve as ligands for creating coordination polymers or metal-organic frameworks. Thiazole (B1198619) dyes, which can be synthesized from thioamides, have been incorporated into polymer films to create fluorescent sensors for detecting organophosphate nerve agents, demonstrating a link between thioamide chemistry and functional materials. acs.org

Historical and Evolving Research Trajectories for Diethoxyphosphinyl Thioamide

The research trajectory for phosphoramidothioates has largely been driven by their commercial applications. Initial research, dating back several decades, focused on the fundamental synthesis and reactivity of simple dialkyl phosphoramidothioates as part of the broader development of organophosphorus insecticides. frontiersin.orgacs.org Patents from this era detail industrial processes for their manufacture, emphasizing yield and purity for subsequent conversion into active pesticide ingredients. google.comgoogle.com This work established the core chemical pathways to access these important intermediates.

More recent and evolving research has shifted towards leveraging these compounds as versatile synthons for more diverse chemical structures. Chemists are now exploring their use in creating complex heterocyclic compounds and as starting materials for molecules with novel biological activities beyond pest control. researchgate.netresearchgate.net For example, they serve as substrates for synthesizing N-substituted derivatives with potential pharmacological properties. researchgate.net This evolution reflects a broader trend in organic chemistry: transforming readily available industrial intermediates into a diverse range of high-value, specialized chemicals. The study of thioamides as bioisosteres in peptides is another contemporary research front that could influence the future applications of related phosphorus compounds. chemrxiv.orgnih.gov

Data Tables

Table 1: Chemical Properties of O,O-Diethyl Phosphoramidothioate

This compound is a representative example of the "Diethoxyphosphinyl thioamide" class.

| Property | Value | Source(s) |

| Systematic Name | Phosphoramidothioic acid, O,O-diethyl ester | chemeo.com |

| Common Names | O,O-Diethyl phosphoramidothioate; O,O-diethyl thiophosphoramidate | chemeo.com |

| CAS Number | 17321-48-1 | chemeo.com |

| Molecular Formula | C₄H₁₂NO₂PS | chemeo.com |

| Molecular Weight | 169.182 g/mol | chemeo.com |

Properties

CAS No. |

77679-10-8 |

|---|---|

Molecular Formula |

C4H11NO3PS- |

Molecular Weight |

184.18 g/mol |

IUPAC Name |

diethoxyphosphorylsulfanylazanide |

InChI |

InChI=1S/C4H11NO3PS/c1-3-7-9(6,10-5)8-4-2/h5H,3-4H2,1-2H3/q-1 |

InChI Key |

HJFKFNBSJMSDLH-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Diethoxyphosphinyl Thioamide

Direct Synthesis Pathways and Mechanistic Considerations

Direct synthesis methods aim to construct the diethoxyphosphinyl thioamide molecule from basic precursors in a convergent manner. These pathways are often favored for their efficiency and atom economy, combining multiple bond-forming events in a single or limited number of steps.

Thionation Reactions Utilizing Elemental Sulfur and Sulfide Sources

Elemental sulfur (S₈) is a cost-effective, stable, and environmentally benign source for the introduction of sulfur into organic molecules. researchgate.net Its use in the synthesis of phosphoryl thioamides is exemplified by a highly efficient, catalyst-free three-component reaction. nih.govresearchgate.net This method involves the reaction of a phosphinic chloride, an amine, and elemental sulfur. researchgate.net Specifically for diethoxyphosphinyl thioamide, this would involve the reaction of diethoxyphosphinyl chloride with ammonia and elemental sulfur.

The reaction proceeds under neat (solvent-free) conditions or in water, highlighting its adherence to green chemistry principles. nih.govresearchgate.net An excess of both the amine and sulfur is typically required to drive the reaction to completion and achieve good yields. nih.gov The mechanism is thought to involve the initial formation of a sulfur-amine adduct, which then reacts with the phosphinic chloride. The use of elemental sulfur is a key aspect of various thioamide syntheses, including the Willgerodt–Kindler reaction, where it participates in the formation of the thioamide linkage from carbonyl compounds and amines. nih.gov

Phosphorylation Reactions Employing Phosphoric Acid Derivatives and Analogues

The introduction of the diethoxyphosphinyl group is achieved using reactive phosphoric acid derivatives, most notably phosphinic chlorides. nih.gov In the context of the three-component synthesis, diethoxyphosphinyl chloride serves as the electrophilic phosphorus source that builds the P-N bond. This class of reagents is valuable in organophosphorus chemistry for creating phosphinic amides and related structures. researchgate.net

Analogous reagents like thiophosphoryl chloride have also been utilized in the broader synthesis of thioamides from different precursors, such as aldoximes. organic-chemistry.org In such reactions, thiophosphoryl chloride can function as both a dehydrating and a thionating agent, converting an oxime first to a nitrile and subsequently to a primary thioamide. organic-chemistry.org This dual reactivity underscores the utility of phosphorus-based reagents in facilitating complex transformations for thioamide synthesis. organic-chemistry.org

One-Pot Synthetic Procedures for Expedited Chemical Transformations

One-pot syntheses are highly advantageous as they reduce reaction time, minimize waste from purification of intermediates, and simplify procedural operations. The three-component reaction of phosphinic chlorides, amines, and elemental sulfur is a prime example of an expedited, one-pot procedure for synthesizing phosphoryl thioamides. nih.govresearchgate.net This straightforward and atom-economical process avoids the need for transition-metal catalysts and organic solvents, making it a practical and sustainable method. researchgate.net

Researchers have developed this method to demonstrate its generality with a wide range of phosphinic chlorides and amines, consistently producing the desired phosphoryl thioamides in good yields. nih.gov The simplicity of the work-up, which allows for the recovery of excess reagents, further enhances the practicality of this approach. nih.gov

Table 1: Selected Examples from the Three-Component Synthesis of Phosphoryl Thioamides

| Phosphinic Chloride | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diphenylphosphinic chloride | Piperidine | Neat, 80°C | 94% | nih.gov |

| Diphenylphosphinic chloride | Cyclohexylamine | H₂O, 80°C | 88% | nih.gov |

| Diethylphosphinic chloride | Morpholine | Neat, 80°C | 96% | nih.gov |

| Diethylphosphinic chloride | Benzylamine | H₂O, 80°C | 85% | nih.gov |

Synthesis via Precursor Modification and Functional Group Interconversions

An alternative strategic approach involves the synthesis of a precursor molecule, such as the corresponding oxygen analogue (an amide), followed by a functional group interconversion to introduce the thiocarbonyl group.

Conversion of Corresponding Amides to Thioamides

The conversion of an amide to its corresponding thioamide is a fundamental transformation in organic synthesis. This is typically achieved through a thionation reaction, where the carbonyl oxygen is exchanged for a sulfur atom. For the synthesis of diethoxyphosphinyl thioamide, this would involve the thionation of diethoxyphosphinyl amide.

Several reagents have been developed for this purpose. The most classic and widely used thionating agents are Phosphorus Decasulfide (P₄S₁₀) and Lawesson's Reagent. nih.govresearchgate.net

Phosphorus Decasulfide (P₄S₁₀): This reagent has been used since the 19th century to convert amides to thioamides. nih.gov However, reactions often require harsh conditions, such as refluxing in high-boiling solvents, and can suffer from side reactions due to the high reactivity of P₄S₁₀. nih.gov

Lawesson's Reagent: This reagent is generally more soluble in organic solvents and often provides higher yields and cleaner reactions under milder conditions compared to P₄S₁₀. researchgate.net

Other modern methods have been developed to overcome the drawbacks of classical reagents, such as the use of P₄S₁₀ in combination with hexamethyldisiloxane (HMDO) to enhance reactivity in solvents like dichloromethane. nih.gov

Table 2: Comparison of Common Thionating Reagents for Amide to Thioamide Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosphorus Decasulfide (P₄S₁₀) | Reflux in pyridine, toluene, or xylene | Powerful, well-established | Harsh conditions, low solubility, side reactions, moisture sensitive | nih.gov |

| Lawesson's Reagent | Reflux in toluene or THF | Milder conditions, better solubility, generally higher yields | Expensive, produces odorous byproducts | researchgate.net |

| P₄S₁₀ / HMDO | CH₂Cl₂ or benzene at reflux | Enhanced reactivity and utility of P₄S₁₀ | Requires an additional reagent | nih.gov |

| Thiophosphoryl Chloride (PSCl₃) | Varies, often used for converting oximes | Can act as both thionating and dehydrating agent | Primarily used for specific substrates like oximes, not general amides | organic-chemistry.org |

Introduction of the Diethoxyphosphinyl Moiety onto Amide Scaffolds

This strategy involves adding the diethoxyphosphinyl group to a pre-formed thioamide or a precursor that is converted to a thioamide in the same pot. The three-component synthesis described in section 2.1 can be viewed through this lens, where the diethoxyphosphinyl moiety is introduced onto an amine scaffold that is concurrently being converted into a thioamide function by elemental sulfur. nih.govresearchgate.net

This integrated approach is synthetically efficient as it avoids the isolation of a thioamide intermediate that might be unstable or difficult to handle. It effectively combines the phosphorylation and thionation steps, representing a convergent and strategic synthesis of the target molecule. researchgate.net

Preparation of Fluorinated Dithioesters as Thioamide Synthons

Fluorinated dithioesters have emerged as highly reactive and efficient synthons for the preparation of thioamides under mild conditions. nih.govnih.gov A general and rapid method for accessing these synthons involves a one-pot sequence starting from halogenated aromatic or aliphatic compounds. This process typically entails a Grignard reaction followed by a Mitsunobu-type substitution to yield the desired fluorinated dithioester. nih.govnih.gov

These activated dithioesters exhibit excellent reactivity in aminolysis reactions with a stoichiometric amount of a primary amine. nih.govnih.gov The reactions often proceed at room temperature, providing the corresponding thioamides in high yields and short reaction times, which presents an environmentally friendly approach. nih.govnih.gov For the synthesis of a diethoxyphosphinyl thioamide, a plausible route would involve the reaction of a suitable amine precursor bearing the diethoxyphosphinyl group with a fluorinated dithioester. The high reactivity of the fluorinated dithioester is crucial, especially when direct thionation methods of the corresponding amide might be ineffective. nih.govnih.gov

The enhanced reactivity of fluorinated dithioesters compared to their non-fluorinated analogs can be attributed to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack by an amine. nih.govnih.gov

Asymmetric and Regioselective Synthetic Control

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex molecules like diethoxyphosphinyl thioamide derivatives, particularly when chiral centers are present or when multiple reactive sites allow for constitutional isomerism.

The stereoselective synthesis of diethoxyphosphinyl thioamide derivatives, especially those with chirality at the α-carbon to the phosphinyl group or at the phosphorus atom itself, can be approached through several strategies. One of the most common methods for the stereoselective synthesis of α-aminophosphonates, which are structural analogs, is the nucleophilic addition of phosphites to chiral imines (a modification of the Pudovik reaction). nih.gov This can be adapted for the synthesis of α-aminophosphonothioates by using a thiophosphite nucleophile. nih.gov

The stereoselectivity of these reactions can be controlled by:

Substrate Control: Using a chiral amine or aldehyde to form a chiral imine, which then directs the stereoselective addition of the phosphorus nucleophile. nih.gov

Reagent Control: Employing a chiral phosphite derivative that adds to a prochiral imine. nih.gov

Catalyst Control: Utilizing a chiral catalyst to mediate the addition of an achiral phosphite to an achiral imine. nih.govmdpi.com

For instance, the addition of dimethyl thiophosphite to an imine derived from (R)-α-methylbenzylamine has been shown to produce α-aminophosphonothionates with moderate diastereoselectivity. nih.gov The development of organocatalytic methods using chiral quaternary ammonium salts derived from quinine or hydroquinine has also enabled the enantioselective α-amidoalkylation of dimethyl phosphite, yielding α-aminophosphonates with high enantiomeric excess. mdpi.com A similar strategy could potentially be applied to the synthesis of chiral diethoxyphosphinyl thioamide derivatives.

Regioselectivity is a critical consideration when a molecule contains multiple nucleophilic sites that could potentially be phosphorylated or when an amide can be thionated in the presence of other carbonyl groups.

In the context of synthesizing diethoxyphosphinyl thioamide, if the starting material is a molecule with multiple amine or hydroxyl groups, selective phosphorylation is necessary. This is often achieved through the use of protecting groups to block more reactive sites, followed by phosphorylation of the desired functional group and subsequent deprotection.

Regarding thionation, reagents like Lawesson's reagent are generally selective for the conversion of amides to thioamides over esters. However, in molecules with multiple amide functionalities, achieving regioselective thionation can be challenging. The reactivity of an amide towards thionating agents is influenced by steric and electronic factors. Less sterically hindered and more electron-rich amides tend to react faster. In some cases, intramolecular reactions or the use of specific catalysts can direct the thionation to a particular amide group. For the synthesis of diethoxyphosphinyl thioamide, the reaction conditions would need to be carefully optimized to ensure that the desired amide is selectively converted to the thioamide without affecting other sensitive functional groups.

Advanced and Green Chemistry Synthetic Techniques

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce waste, and allow for the rapid generation of compound libraries. Microwave-assisted synthesis and solid-phase synthesis are two such techniques that can be applied to the preparation of diethoxyphosphinyl thioamide.

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved selectivity compared to conventional heating methods. nih.gov These advantages are attributed to the efficient and uniform heating of the reaction mixture. nih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully applied to various reactions relevant to the synthesis of diethoxyphosphinyl thioamide, including the Kabachnik-Fields and Pudovik reactions for the formation of α-aminophosphonates. mdpi.comresearchgate.net For example, the one-pot Kabachnik-Fields reaction of 4-methylaminophenol with various aldehydes and triethylphosphite under microwave irradiation without a solvent has been shown to produce α-aminophosphonates in high yields within minutes. researchgate.net Microwave-assisted synthesis has also been employed for the rapid and efficient synthesis of chiral oxazolines, which are important in asymmetric synthesis. rsc.org

The application of microwave technology to the thionation of amides and the phosphorylation of amines or alcohols could significantly accelerate the synthesis of diethoxyphosphinyl thioamide, making it a more efficient and environmentally friendly process.

Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and other oligomers, as it simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. nih.govluxembourg-bio.comthaiscience.info This methodology is well-suited for the generation of libraries of compounds for screening purposes.

The solid-phase synthesis of phosphonylated peptides has been reported, where Fmoc-protected amino acids with phosphonylated side chains are incorporated into a growing peptide chain on a solid support. researchgate.net Similarly, the synthesis of peptides containing phosphorothioate groups has been achieved by incorporating caged O-phosphorothioyl amino acid building blocks during Fmoc-based solid-phase synthesis. nih.gov

A plausible solid-phase strategy for the synthesis of a diethoxyphosphinyl thioamide derivative, particularly if it is part of a larger peptide-like structure, would involve:

Anchoring the first amino acid or building block to a solid support.

Iterative coupling of subsequent amino acids, including one functionalized with a diethoxyphosphinyl group.

Thionation of the desired amide bond on the solid support.

Cleavage of the final product from the resin and removal of protecting groups.

This approach would allow for the systematic variation of the structure and the rapid synthesis of a library of diethoxyphosphinyl thioamide derivatives for further study.

Visible-Light-Induced C–H Functionalization Approaches

Visible-light photoredox catalysis has become an increasingly powerful and eco-friendly tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This approach often utilizes inexpensive and non-toxic organic dyes as photocatalysts, which can be activated by visible light to initiate chemical transformations. researchgate.net

One notable strategy for thioamide synthesis involves a visible-light-promoted decarboxylative/oxidative cross-coupling reaction. In a study by Sarkar et al., aryl thioamides were synthesized from arylglyoxylic acids and N,N,N′,N′-tetraalkylthiuram disulfides. researchgate.net The reaction is catalyzed by a small amount of Eosin Y, an organic dye that acts as a photocatalyst, and proceeds without the need for metal catalysts, bases, or external sulfurating reagents, affording products in moderate to excellent yields. researchgate.net

Another versatile method is the visible-light-driven multicomponent reaction of amines, carbon disulfide (CS₂), and olefins to produce a variety of linear thioamides and cyclic thiolactams. nih.gov This approach is significant as it uses the inexpensive and readily available carbon disulfide as the thiocarbonyl source. nih.gov The reaction proceeds through a radical thiocarbamoylation pathway, initiated by the photoexcitation of in situ formed dithiocarbamate (B8719985) anions, enabling the assembly of diverse molecular structures under mild conditions. nih.gov

While these methods demonstrate the utility of visible light in synthesizing the thioamide moiety, their direct application for the C–H functionalization leading to Diethoxyphosphinyl Thioamide has not been specifically reported.

| Method | Reactants | Catalyst/Mediator | Key Features |

| Decarboxylative Cross-Coupling | Arylglyoxylic acids, N,N,N′,N′-tetraalkylthiuram disulfides | Eosin Y (photocatalyst) | Metal-free, base-free, sulfurating reagent-free synthesis of aryl thioamides. researchgate.net |

| Multicomponent Radical Thiocarbamoylation | Amines, Carbon disulfide, Olefins | Visible Light | Uses inexpensive CS₂ as a thiocarbonyl source; synthesizes linear and cyclic thioamides. nih.gov |

Electrochemical and Hypervalent Iodine-Mediated Thioamide Synthesis

Alternative green and efficient strategies for thioamide synthesis involve electrochemistry and the use of hypervalent iodine reagents. These methods avoid harsh reagents and offer high selectivity under ambient conditions.

Electrochemical Synthesis

Electrosynthesis provides a sustainable alternative to traditional chemical methods by using electricity to drive redox reactions. A recently developed protocol enables the electrochemical synthesis of α-ketothioamides from easily accessible Bunte salts and secondary amines. organic-chemistry.org This method is noted for being efficient, simple, and straightforward, operating under ambient conditions to produce the desired products in very good yields. organic-chemistry.org The use of electrons as a traceless reagent minimizes waste and aligns with the principles of green chemistry.

Hypervalent Iodine-Mediated Synthesis

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), have gained considerable attention as mild and selective non-metallic oxidants in organic synthesis. rsc.orgd-nb.info They offer an effective alternative to metal-based reagents, reducing the risk of toxic metal contamination in the final products.

One established protocol uses PIDA to facilitate an oxidative thioamidation process for synthesizing α-keto thioamides from α-amino carbonyl compounds and N,N,N′,N′-tetraalkylthiuram disulfides (TATDs). rsc.org This reaction proceeds under neat (solvent-free) conditions and involves a sequence of C=S and C-N bond formations. The method is characterized by its metal-free nature, broad substrate compatibility, and suitability for large-scale synthesis. rsc.org

Furthermore, an alternative hypervalent iodine-mediated protocol for producing α-ketothioamides has been developed using Bunte salts and secondary amines, mirroring the substrate scope of the electrochemical method and providing a complementary synthetic route. organic-chemistry.org It is important to note that hypervalent iodine reagents can also be used in reactions of thioamides, for instance, in oxidative desulfurization to convert thioamides into nitriles. jst.go.jp

| Method | Reactants | Reagent/Mediator | Product Type | Key Features |

| Electrochemical Synthesis | Bunte salts, Secondary amines | Electricity | α-Ketothioamides | Ambient conditions, good yields, efficient, and simple. organic-chemistry.org |

| Hypervalent Iodine-Mediation | α-Amino carbonyls, TATDs | Phenyliodine diacetate (PIDA) | α-Ketothioamides | Metal-free, solvent-free (neat), broad substrate scope. rsc.org |

| Hypervalent Iodine-Mediation | Bunte salts, Secondary amines | Hypervalent Iodine Reagent | α-Ketothioamides | An efficient alternative to the electrochemical method. organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of Diethoxyphosphinyl Thioamide

Fundamental Reaction Pathways and Kinetic Investigations

The core reactivity of Diethoxyphosphinyl Thioamide involves reactions at the thioamide functional group. The presence of the phosphorus moiety significantly influences the electronic properties and, consequently, the reaction kinetics of these pathways.

Thioamides are generally more resistant to hydrolysis than their corresponding oxygen-containing amide analogues. nih.gov The rate of hydrolysis for thioamides is often significantly slower under similar conditions. For instance, the hydrolysis of PhC(S)NR¹R² in aqueous potassium hydroxide (B78521) is reportedly 10 times slower than that of the equivalent PhC(O)NR¹R². nih.gov

Kinetic and spectroscopic studies on the hydrolysis of related thioamides, such as N-cyclohexylthiobenzamide, reveal that the process can be promoted by certain ions. rsc.org These reactions often involve the formation of S-amide-ion adducts which then decompose to the corresponding O-amide. rsc.org The rate of this desulfurization process can be influenced by factors such as the charge on the promoting ion and the nature of its ligands. rsc.org

Under acidic conditions, the reaction is typically initiated by the protonation of the sulfur atom, which enhances the electrophilicity of the thiocarbonyl carbon. This is followed by the nucleophilic attack of a water molecule. In basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the thiocarbonyl carbon, forming a tetrahedral intermediate which subsequently eliminates a hydrosulfide (B80085) ion.

Table 1: Summary of Hydrolytic Conditions and General Outcomes

| Condition | Key Mechanistic Step | General Product | Relative Rate |

| Acidic | Protonation of the sulfur atom, followed by water attack. | Diethoxyphosphinyl Amide + H₂S | Generally slow |

| Basic | Direct nucleophilic attack by hydroxide ion (OH⁻). | Diethoxyphosphinyl Amide + HS⁻ | Slower than corresponding oxo-amide hydrolysis nih.gov |

Nucleophilic substitution at the thiocarbonyl carbon of Diethoxyphosphinyl Thioamide allows for the conversion of the thioamide into other functional groups. The general mechanism involves the addition of a nucleophile to the C=S bond to form a tetrahedral intermediate, followed by the elimination of a leaving group. nsf.gov

Amines: The reaction with amines, known as transamidation, results in the formation of a new thioamide. This process involves the exchange of the amine moiety. The reaction can be facilitated by N-activation of the thioamide bond, which decreases the nN→π*C=S resonance and enhances the electrophilicity of the thiocarbonyl carbon. nih.govnsf.gov Both primary and secondary amines can serve as effective nucleophiles in these substitution reactions. cas.cn

Alcohols: Alcohols can react as nucleophiles, although they are generally less reactive than amines. The reaction can be promoted under specific conditions, often requiring activation of either the alcohol or the thioamide. The substitution of thiols with alcohols can lead to the formation of esters, particularly under oxidative conditions that facilitate the conversion of the thiol group. nih.gov

Thiols: Thiols are excellent soft nucleophiles and react readily with electrophilic centers. masterorganicchemistry.com Their conjugate bases, thiolates, are particularly potent nucleophiles. masterorganicchemistry.com The reaction of Diethoxyphosphinyl Thioamide with thiols or thiolates would be expected to proceed via a nucleophilic substitution pathway, potentially leading to the formation of dithiocarbamate (B8719985) derivatives, depending on the reaction conditions and the stability of the intermediates.

Table 2: Nucleophilic Substitution Reactions of Diethoxyphosphinyl Thioamide

| Nucleophile | Nucleophile Type | General Product Structure |

| Amine (R₂NH) | Primary or Secondary Amine | Diethoxyphosphinyl Thioamide (with new N-substituents) |

| Alcohol (ROH) | Alcohol | O-Alkyl Thioformate derivative |

| Thiol (RSH) | Thiol / Thiolate | Dithiocarbamate derivative |

Cycloaddition and Rearrangement Reactions

The thioamide functionality, with its inherent dipolar character, can participate in various cycloaddition and rearrangement reactions to form complex cyclic structures. These reactions are powerful tools for synthesizing heterocyclic compounds.

Thioamides are valuable precursors for the synthesis of nitrogen-containing heterocycles. osi.lv

Tetrazoles: The conversion of a thioamide to a 1,5-disubstituted tetrazole is a well-established synthetic strategy. osi.lv This transformation is often achieved through a [3+2] cycloaddition reaction involving an azide (B81097) species. researchgate.netnih.gov The use of various reagent combinations can facilitate this conversion, allowing the thioamide functionality to be replaced by the metabolically stable tetrazole ring. osi.lv

Triazoles: Similar to tetrazole synthesis, thioamides can be utilized in the formation of triazole rings. These syntheses often rely on 1,3-dipolar cycloaddition reactions where the thioamide or a derivative acts as one of the components. nih.gov The specific isomer of the triazole formed (e.g., 1,2,3-triazole or 1,2,4-triazole) depends on the reaction partners and the mechanism. nih.gov

Thioisomünchnones are mesoionic heterocyclic compounds that can be generated from N-acyl-α-amino thiocarboxylic acids or related thioamide precursors. These species behave as 1,3-dipoles and are highly reactive intermediates in cycloaddition reactions. While specific examples involving Diethoxyphosphinyl Thioamide are not detailed in the provided search results, the general principle involves the formation of a thioisomünchnone intermediate from a suitable precursor, which then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile. This strategy provides a powerful method for the stereocontrolled synthesis of complex, nitrogen-containing polycyclic systems.

Rearrangements involving organophosphorus compounds are a known class of reactions. The phosphoramidate-aminophosphonate rearrangement typically involves the migration of a phosphoryl group from a nitrogen or oxygen atom to an adjacent carbon atom. For instance, dimethyl N-Boc-phosphoramidates can be metalated and isomerize to hydroxymethylphosphonamidates in a phosphate-phosphonate type of rearrangement. figshare.com Subsequent deprotonation can induce a phosphonate-phosphinate rearrangement. figshare.com In the context of Diethoxyphosphinyl Thioamide, a related rearrangement could potentially be induced under strongly basic conditions, leading to the migration of the diethoxyphosphinyl group from the nitrogen to an adjacent atom, although specific literature detailing this transformation for the thioamide variant was not found.

Uncharted Reactivity: The Chemical Transformations of Diethoxyphosphinyl Thioamide Remain Largely Unexplored

The proposed article outline delves into highly specific areas of chemical reactivity that necessitate dedicated experimental studies for accurate reporting. These areas include:

C–H Bond Functionalization and Derivatization: The use of directing groups to achieve site-selective C–H activation is a cornerstone of modern organic synthesis. While various functional groups are known to direct such transformations, there is no published research demonstrating the diethoxyphosphinyl thioamide moiety acting as a directing group for C–H functionalization.

Chemoselective Transamidation via N–C(S) Transacylation: The transamidation of thioamides is a challenging yet valuable transformation. Recent advancements have focused on the concept of ground-state destabilization, often through N-activation with groups like tert-butoxycarbonyl (Boc), to facilitate nucleophilic attack at the thioamide carbon. nih.govresearchgate.netrsc.org It is plausible that the electron-withdrawing nature of the diethoxyphosphinyl group could similarly influence the electronic properties of the thioamide and promote such reactions. However, without specific studies on diethoxyphosphinyl thioamide, any discussion would be purely theoretical.

Principles of Ground-State Destabilization: The reactivity of thioamides can be enhanced by destabilizing their ground state, thereby lowering the activation energy for subsequent reactions. This is typically achieved by introducing substituents that modulate the resonance of the thioamide bond. rsc.orgresearchgate.net The electronic impact of the diethoxyphosphinyl group on the ground-state energy of the thioamide bond has not been experimentally or computationally detailed in the literature.

Reactions with α-Keto Acid and Sulfoxonium Ylide Intermediates: The reactivity of α-keto acids and sulfoxonium ylides is well-established in various contexts. Sulfoxonium ylides, for instance, are known to react with amides to form new C-C bonds. One could hypothesize potential reaction pathways between these intermediates and diethoxyphosphinyl thioamide based on general chemical principles. However, no specific examples or mechanistic studies involving this particular thioamide have been reported.

Electrophilic Aromatic Substitution: The influence of substituents on the reactivity and regioselectivity of electrophilic aromatic substitution is a fundamental concept in organic chemistry. For an aromatic system bearing a diethoxyphosphinyl thioamide substituent, the electronic and steric effects of this group would dictate the outcome of such reactions. Yet, there is a lack of published data on the electrophilic aromatic substitution reactions of any such functionalized diethoxyphosphinyl thioamide derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization of Diethoxyphosphinyl Thioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

To complete this section, raw or interpreted NMR data for diethoxyphosphinyl thioamide would be required. This would involve dissolving the compound in a suitable deuterated solvent and analyzing it using various NMR techniques.

Proton (¹H) and Carbon (¹³C) NMR for Spin-Spin Coupling and Chemical Shift Analysis

A detailed analysis would require ¹H and ¹³C NMR spectra.

¹H NMR: The spectrum would be expected to show signals corresponding to the ethoxy group protons (-O-CH₂-CH₃) and the protons on the carbon adjacent to the thioamide group (P-CH₂-C(S)NH₂). The integration of these signals would confirm the number of protons in each environment. Spin-spin coupling would be observed as distinct splitting patterns (e.g., a triplet for the -CH₃ protons and a quartet for the -O-CH₂- protons of the ethoxy groups), and the coupling constants (J-values) would help confirm the connectivity between adjacent protons. The chemical shifts (δ) would provide information about the electronic environment of the protons.

¹³C NMR: The ¹³C spectrum would show distinct signals for each unique carbon atom in the molecule. The characteristic chemical shift for a thioamide carbonyl carbon (C=S) is typically found significantly downfield, often in the range of 200-210 ppm nih.gov. The carbons of the ethoxy groups and the methylene (B1212753) carbon attached to the phosphorus atom would appear at higher field strengths. Phosphorus-carbon coupling (¹JPC, ²JPC, etc.) would likely be observed, providing further structural confirmation.

Without access to these spectra, a data table of chemical shifts and coupling constants cannot be generated.

Phosphorus (³¹P) NMR for Characterization of the Phosphoryl Moiety

³¹P NMR is a crucial technique for characterizing organophosphorus compounds. A proton-decoupled ³¹P NMR spectrum of diethoxyphosphinyl thioamide would display a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is highly indicative of the oxidation state and coordination environment of the phosphorus atom. For phosphonates, the chemical shifts can vary widely depending on the substituents. Without experimental data, the specific chemical shift for this compound remains unknown.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming, for example, the connectivity within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is essential for establishing longer-range connectivity (typically over 2-3 bonds). It would show correlations between protons and carbons that are not directly bonded, which is critical for identifying quaternary carbons and piecing together the complete carbon skeleton. For instance, it could show a correlation from the P-CH₂- protons to the C=S carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is useful for determining the preferred conformation of the molecule in solution.

As no published 2D NMR data for diethoxyphosphinyl thioamide could be found, this detailed structural analysis cannot be performed.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This precise mass allows for the unambiguous determination of the compound's elemental formula (C₆H₁₄NO₃PS), distinguishing it from other compounds with the same nominal mass. Without experimental HRMS data, a table of calculated vs. found mass cannot be created.

Electrospray Ionization Mass Spectrometry (ESI-HRMS) for Elucidation of Reaction Intermediates

ESI is a soft ionization technique suitable for polar molecules like diethoxyphosphinyl thioamide, allowing the intact molecule to be ionized and detected. When coupled with tandem mass spectrometry (MS/MS), ESI-HRMS can be used to study the fragmentation of the molecule. By inducing fragmentation and analyzing the masses of the resulting fragment ions, the structural components of the molecule can be confirmed. This technique is also invaluable for identifying transient intermediates in chemical reactions. However, no studies detailing the ESI-HRMS analysis or fragmentation pathways for this specific compound are available in the searched literature.

Vibrational and Electronic Spectroscopy for Functional Group Identification

Spectroscopic techniques are fundamental in the structural elucidation of molecules, providing detailed information about the functional groups present and their electronic environment. For Diethoxyphosphinyl Thioamide, vibrational and electronic spectroscopy serve as powerful tools to identify and characterize the key thiocarbonyl (C=S) and phosphoryl (P=O) moieties.

Infrared (IR) Spectroscopy for Vibrational Modes of Thiocarbonyl and Phosphoryl Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent method for functional group identification.

The phosphoryl (P=O) group in organophosphorus compounds gives rise to a strong and characteristic absorption band. The frequency of this P=O stretching vibration is sensitive to the nature of the substituents attached to the phosphorus atom. For compounds in the class of Diethoxyphosphinyl Thioamide, this absorption is typically observed in the range of 1250-1280 cm⁻¹. semanticscholar.org

The thiocarbonyl (C=S) group of a thioamide is a more complex vibrational system due to significant coupling with other vibrations, particularly the C-N stretching and N-H bending modes. Unlike the sharp, intense peak of a carbonyl (C=O) group, the C=S stretch is often weaker and appears at a lower frequency. In the spectra of thioamides, several bands, often referred to as "thioamide bands," have contributions from the C=S vibration. The band with the most significant C=S stretching character is typically found in the 800-600 cm⁻¹ region. actachemscand.org However, other characteristic bands for thioamides include the B band (primarily C-N stretching and N-H bending) around 1500-1600 cm⁻¹. actachemscand.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Phosphoryl (P=O) | Stretching | 1250 - 1280 |

| Thiocarbonyl (C=S) | Stretching (major contribution) | 800 - 600 |

| Thioamide B Band | C-N Stretching / N-H Bending | 1500 - 1600 |

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction is the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. nih.govnih.gov The technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the precise positions of all atoms in the molecule can be determined, yielding a definitive molecular structure with high resolution. unimi.it

For Diethoxyphosphinyl Thioamide, an SCXRD analysis would provide:

Unambiguous Connectivity : Confirming the covalent bonding framework.

Precise Geometric Parameters : Accurate bond lengths (e.g., P=O, C=S, P-N, C-N) and bond angles, which can provide insight into bond order and hybridization.

Conformational Details : The torsion angles defining the three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions : Information on how the molecules pack in the crystal lattice, revealing details about hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The primary prerequisite for this technique is the ability to grow a single crystal of suitable size and quality, which can often be a rate-limiting step. nih.gov

Micro Electron Diffraction (MicroED) for Analysis of Microcrystalline Samples

In cases where obtaining single crystals large enough for SCXRD is not feasible, Microcrystal Electron Diffraction (MicroED) presents a revolutionary alternative. nih.gov MicroED is a cryo-electron microscopy (cryo-EM) based method that can determine high-resolution structures from nanocrystals or microcrystals, often from samples that appear to be amorphous powders. nih.gov

The technique uses an electron beam instead of an X-ray beam to obtain diffraction data. mtoz-biolabs.com Because electrons interact with matter much more strongly than X-rays, extremely small crystals (micrometer to nanometer scale) can be used. nih.gov During data collection, the frozen crystal is continuously rotated in the electron beam, and a series of electron diffraction patterns are recorded as a movie. mtoz-biolabs.com This dataset is then processed using software adapted from X-ray crystallography to solve and refine the three-dimensional atomic structure. nih.gov

The advantages of MicroED for a compound like Diethoxyphosphinyl Thioamide would be:

Structure from Tiny Crystals : Ability to work with crystals far too small for conventional X-ray diffraction. nih.gov

Rapid Analysis : The time required for data collection is significantly shorter than for SCXRD. nih.gov

High-Resolution Data : The technique is capable of producing atomic-resolution structures. nih.gov

MicroED is thus a powerful tool for structural elucidation when crystallization yields only microcrystalline material.

Computational and Automated Approaches to Structure Elucidation

Computational chemistry provides a powerful complement to experimental techniques for structural elucidation. Using theoretical models, it is possible to predict molecular structures, energies, and various spectroscopic properties. Density Functional Theory (DFT) is a widely used computational method for this purpose. researchgate.net

For Diethoxyphosphinyl Thioamide, computational approaches can be employed to:

Predict Ground State Geometry : DFT calculations can be used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. This theoretical structure can be compared with experimental data from X-ray diffraction.

Simulate Spectroscopic Data : Computational methods can predict the IR vibrational frequencies and UV-Vis electronic transitions. rsc.org Comparing these calculated spectra with experimental spectra aids in the assignment of absorption bands to specific molecular motions or electronic excitations. For instance, DFT can help disentangle the complex coupled vibrations of the thioamide group in the IR spectrum.

Analyze Molecular Orbitals : Calculations can provide insight into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions observed in UV-Vis spectroscopy. libretexts.org

By integrating computational predictions with experimental data from IR, UV-Vis, and X-ray diffraction, a more complete and robust structural characterization of Diethoxyphosphinyl Thioamide can be achieved.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for predicting the molecular properties of medium-sized organic compounds like diethoxyphosphinyl thioamide. hust.edu.vnunimib.it By calculating the electron density of a system, DFT methods can accurately predict a range of spectroscopic parameters, providing invaluable insights that complement and guide experimental investigations. rsc.orgresearchgate.net

DFT calculations are particularly useful for predicting vibrational spectra (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions. rsc.orgresearchgate.netrsc.org For diethoxyphosphinyl thioamide, theoretical vibrational frequencies can be calculated and scaled to match experimental data, aiding in the assignment of complex spectral features. These calculations can help identify characteristic vibrations, such as P=O, P-O-C, and C=S stretching modes, which are crucial for confirming the compound's functional groups.

The application of DFT to organophosphorus compounds has been shown to reliably predict infrared spectra. rsc.org By employing a suitable functional, such as B3LYP, and a robust basis set, one can compute the vibrational frequencies and intensities. rsc.orgnih.gov These theoretical spectra serve as a benchmark for the analysis of experimental data, facilitating a more accurate structural assignment.

Below is a table of predicted vibrational frequencies for key functional groups in diethoxyphosphinyl thioamide, calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| P=O | Stretching | 1250 - 1280 |

| P-O-C | Asymmetric Stretching | 1020 - 1050 |

| P-O-C | Symmetric Stretching | 950 - 980 |

| C=S | Stretching | 1100 - 1150 |

| N-H | Bending | 1580 - 1620 |

| C-H (ethyl) | Stretching | 2900 - 3000 |

Similarly, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of diethoxyphosphinyl thioamide. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose and has demonstrated high accuracy in predicting the chemical shifts of organophosphorus compounds. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra to specific nuclei within the molecule.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for diethoxyphosphinyl thioamide.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethoxy) | 1.2 - 1.4 | 15 - 17 |

| CH₂ (ethoxy) | 4.0 - 4.3 | 62 - 65 |

| CH₂ (thioamide) | 2.8 - 3.1 | 35 - 38 |

| NH₂ | 7.5 - 8.5 | - |

These DFT-based predictions provide a robust theoretical framework for the structural elucidation of diethoxyphosphinyl thioamide, enabling a deeper understanding of its spectroscopic properties.

Multimodal Multitask Language Models for Integrated Spectroscopic Data Interpretation

The interpretation of spectroscopic data has been revolutionized by the advent of artificial intelligence, particularly large language models (LLMs). sciopen.com Multimodal multitask language models represent the next frontier in this domain, capable of processing and integrating data from various spectroscopic techniques simultaneously to deduce a molecule's structure. arxiv.orgresearchgate.netarxiv.org These models can analyze diverse inputs, such as infrared, NMR, and mass spectrometry data, in a unified framework to provide a holistic interpretation. arxiv.orgresearchgate.net

For a molecule like diethoxyphosphinyl thioamide, a multimodal LLM can be trained on vast datasets of chemical structures and their corresponding spectra. arxiv.orgnih.gov This allows the model to learn the complex correlations between spectral features and structural motifs. researchgate.net For instance, the model can learn to associate a specific set of peaks in the ¹H and ¹³C NMR spectra with the diethoxyphosphinyl group, while simultaneously identifying the characteristic C=S stretching vibration in the infrared spectrum that points to the thioamide functionality.

The key advantage of these models is their ability to perform "joint reasoning" across different spectroscopic modalities. researchgate.net This integrated approach mimics the workflow of a human expert who would cross-reference data from multiple analytical techniques to confirm a structure. arxiv.orgarxiv.org By processing the combined data, the model can reduce ambiguity and improve the accuracy of the final structural elucidation. arxiv.org

The table below illustrates how a multimodal multitask language model might integrate data from different spectroscopic techniques to characterize diethoxyphosphinyl thioamide.

| Spectroscopic Modality | Key Spectral Feature | Inferred Structural Information |

| Mass Spectrometry | Molecular ion peak (m/z) | Molecular weight and formula (C₆H₁₄NO₃PS) |

| Infrared Spectroscopy | Strong absorption around 1260 cm⁻¹ | Presence of a P=O bond |

| Infrared Spectroscopy | Absorption around 1120 cm⁻¹ | Presence of a C=S bond |

| ¹H NMR Spectroscopy | Quartet around 4.1 ppm and triplet around 1.3 ppm | Presence of ethoxy groups |

| ³¹P NMR Spectroscopy | Single peak in the phosphonate (B1237965) region | Confirmation of the phosphorus environment |

The development of such sophisticated AI tools is poised to accelerate the process of chemical characterization, enabling researchers to more efficiently and accurately determine the structures of novel compounds. sciopen.com

Theoretical and Computational Chemistry Studies of Diethoxyphosphinyl Thioamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Detailed quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These studies typically involve sophisticated computational methods to model the behavior of electrons and predict molecular characteristics.

Ab Initio and Density Functional Theory (DFT) for Molecular Orbital Analysis

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure of molecules. northwestern.edulsu.edu An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the energy gap between them indicating chemical stability. mdpi.comopenaccesspub.org For thioamides in general, DFT calculations have been employed to understand their electronic properties and reactivity. indexcopernicus.comfrontiersin.org However, specific molecular orbital analysis for Diethoxyphosphinyl thioamide is not available in the reviewed literature.

Conformational Analysis and Geometrical Optimization of Diethoxyphosphinyl Thioamide

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, known as its conformers. lsu.edu Geometrical optimization is the process of finding the lowest energy structure, which corresponds to the most stable conformation. lsu.edu This is typically achieved by calculating the potential energy surface of the molecule. While these methods are routinely applied in computational chemistry, specific studies on the conformational landscape and optimized geometry of Diethoxyphosphinyl thioamide have not been found.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions and predicting their rates. This involves identifying transition states and calculating activation energies to understand how a reaction proceeds.

Transition State Characterization for Reaction Pathway Elucidation

The characterization of transition states, which are high-energy intermediates between reactants and products, is crucial for understanding the mechanism of a reaction. frontiersin.org Computational methods can determine the geometry and energy of these transient structures, providing a roadmap for the reaction pathway. mdpi.com No specific research detailing the transition state characterization for reactions involving Diethoxyphosphinyl thioamide could be located.

Prediction of Reactivity and Selectivity Based on Electronic Properties

The electronic properties of a molecule, such as its electrostatic potential and molecular orbital energies, can be used to predict its reactivity and the selectivity of its reactions. mdpi.com For instance, regions of high electron density are often susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. Although general principles of reactivity can be applied, specific predictions for Diethoxyphosphinyl thioamide based on its calculated electronic properties are not available.

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other governs many of their physical properties. Hydrogen bonding is a particularly important type of intermolecular interaction. mdpi.com Thioamides are known to participate in hydrogen bonding, which can influence their structure and function in larger molecular systems. nih.govnih.govchemrxiv.org However, specific studies on the intermolecular interactions and potential hydrogen bonding networks of Diethoxyphosphinyl thioamide were not found in the surveyed literature.

Analysis of Non-Covalent Interactions in Condensed Phases

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and condensed-phase behavior of molecules. For Diethoxyphosphinyl Thioamide, a detailed analysis of these weak forces can elucidate its aggregation tendencies and interactions with other molecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in this regard.

QTAIM analysis can be employed to identify and characterize the bond critical points (BCPs) between interacting atoms, revealing the nature and strength of hydrogen bonds, van der Waals forces, and other non-covalent contacts. By analyzing the electron density at these points, one can quantify the strength of these interactions.

NCI analysis, on the other hand, provides a visual representation of non-covalent interactions in real space. This method plots the reduced density gradient (RDG) versus the electron density, allowing for the visualization of extensive regions of weak interactions, which is particularly useful for understanding the stability of molecular aggregates in condensed phases.

Table 1: Illustrative QTAIM Data for Predicted Non-Covalent Interactions in a Diethoxyphosphinyl Thioamide Dimer This table presents hypothetical data that would be expected from a QTAIM analysis to illustrate the types of non-covalent interactions and their properties.

| Interaction Type | Interacting Atoms | Distance (Å) | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Hydrogen Bond | N-H···S=P | 2.15 | 0.025 | 0.085 |

| Hydrogen Bond | C-H···O=P | 2.40 | 0.015 | 0.050 |

| van der Waals | C-H···H-C | 2.80 | 0.008 | 0.025 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and interactions with the solvent. An MD simulation of Diethoxyphosphinyl Thioamide can provide a detailed picture of its dynamic behavior in various solvent environments, which is crucial for understanding its solubility, stability, and reactivity.

By simulating the molecule over a sufficient timescale, one can explore its conformational landscape and identify the most stable conformers. The relative populations of different conformers can be determined, providing insight into the molecule's flexibility and the energy barriers between different states.

Furthermore, MD simulations can elucidate the specific interactions between Diethoxyphosphinyl Thioamide and solvent molecules. Analysis of the radial distribution functions (RDFs) can reveal the structure of the solvation shells around different parts of the molecule. This information is vital for understanding how the solvent influences the molecule's conformation and its interactions with other species.

Table 2: Representative Data from a Molecular Dynamics Simulation of Diethoxyphosphinyl Thioamide in Water This table contains hypothetical data representing the kind of information that could be obtained from an MD simulation to describe solvent interactions.

| Solute Atom | Solvent Atom | Peak Radial Distribution Function (g(r) max) | Distance at Peak (Å) | Coordination Number |

| S (Thioamide) | H (Water) | 2.8 | 2.2 | 2.5 |

| O (Phosphinyl) | H (Water) | 3.1 | 1.9 | 3.0 |

| N (Amide) | O (Water) | 2.5 | 2.8 | 1.8 |

Computational Design and Prediction of Ligand Properties

Computational methods are increasingly used in the design of new molecules with specific functionalities, such as acting as ligands for biological targets. For Diethoxyphosphinyl Thioamide, computational tools can be used to predict its potential as a ligand and to guide the design of derivatives with improved binding properties.

Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to a protein or other macromolecular target. By docking Diethoxyphosphinyl Thioamide into the active site of a target protein, one can assess its potential as an inhibitor or modulator of the protein's function.

In addition to predicting binding, computational methods can also be used to calculate various molecular properties that are important for ligand efficacy. These include electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity, as well as descriptors related to its pharmacokinetic properties, such as lipophilicity (logP) and aqueous solubility (logS).

Table 3: Predicted Ligand Properties of Diethoxyphosphinyl Thioamide from Computational Analysis This table provides hypothetical data that would be generated from computational models to predict the physicochemical and electronic properties relevant to its function as a ligand.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 211.22 g/mol | - |

| LogP | 1.25 | ALOGPS |

| Aqueous Solubility (logS) | -2.5 | ALOGPS |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 4.5 D | DFT/B3LYP/6-31G* |

Coordination Chemistry of Diethoxyphosphinyl Thioamide and Its Derivatives As Ligands

Binding Modes and Ligand Denticity in Metal Complexes

The way in which diethoxyphosphinyl thioamide and its derivatives bind to metal ions is dictated by a combination of electronic and steric factors. The presence of hard (oxygen), soft (sulfur), and borderline (nitrogen) donor atoms allows for a range of coordination modes, from simple monodentate attachment to more complex polydentate chelation and bridging behaviors.

Diethoxyphosphinyl thioamide derivatives function as versatile N, S, and O-containing ligands. The specific atoms that engage in coordination depend significantly on the nature of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB).

S-Coordination: The thioamide sulfur atom is a soft donor and typically coordinates to soft metal ions such as Cu(I) and Hg(II). In complexes of phosphonothioamidates like (EtO)₂P(=O)C(=S)N(H)R (where R = cyclohexyl or benzyl), the ligand has been shown to coordinate exclusively through the thione sulfur atom in a monodentate (η¹) fashion tandfonline.com.

O-Coordination: The phosphoryl oxygen is a hard donor and would be expected to coordinate preferentially with hard metal ions.

N-Coordination: The nitrogen atom of the thioamide group can also participate in coordination, often leading to chelation.

In practice, these ligands can act as bidentate or even tridentate chelating agents, utilizing a combination of these donor atoms. For example, in many transition metal complexes, thioamide derivatives coordinate through both the sulfur and nitrogen atoms of the thioamide group, forming stable five-membered chelate rings libretexts.org. The phosphoryl group can either remain uncoordinated or participate in binding, leading to O,S or O,N,S-coordination, depending on the specific metal and reaction conditions.

The presence of multiple donor sites within a single ligand molecule, such as diethoxyphosphinyl thioamide, inevitably leads to competitive coordination. The outcome of this competition is influenced by several factors:

Nature of the Metal Center: As per the HSAB principle, hard metal ions will favor coordination with the hard phosphoryl oxygen, while soft metal ions will preferentially bind to the soft thioamide sulfur.

Reaction Conditions: The pH of the reaction medium is a critical factor. It can influence the protonation state of the ligand, particularly the thioamide N-H group, which in turn affects its donor capability and can lead to different coordination modes.

Steric Hindrance: The steric bulk of substituents on the thioamide nitrogen or the phosphinyl group can influence which donor atoms are accessible for coordination, thereby dictating the resulting geometry of the complex.

This competitive binding allows for fine-tuning of the resulting complex's structure and reactivity. For instance, in palladium(II) complexes with thioamide-substituted phosphine (B1218219) ligands, the thioamide can act as either a non-coordinating group or as part of a P,S-bidentate chelate system, demonstrating the subtle balance of factors that control coordination rsc.org.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with diethoxyphosphinyl thioamide ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting products can range from simple mononuclear species to complex bi- and polynuclear architectures.

Diethoxyphosphinyl thioamide derivatives have proven to be effective ligands for the assembly of various nuclearity complexes with transition metals.

Mononuclear Complexes: The coordination properties of N-(thio)phosphorylated thioamides with 3d metals such as Co(II), Ni(II), and Zn(II) have been studied, leading to the formation of mononuclear complex species in solution core.ac.uk.

Binuclear (Dinuclear) Complexes: The reaction of (EtO)₂P(=O)C(=S)N(H)R with copper(I) iodide results in the formation of dinuclear, rhomboid-shaped complexes with the formula [{Cu(μ₂-I)₂Cu}(η¹-L)₂]. In these structures, two copper(I) centers are bridged by two iodide ions, and each copper atom is terminally coordinated by the thioamide ligand through its sulfur atom tandfonline.com. Similarly, dinuclear mercury(II) halide complexes, [{XHg(μ₂-X)₂HgX}(η¹-L)₂], are formed where the ligands are also coordinated in a monodentate fashion via the sulfur atom tandfonline.com.

Polynuclear Complexes: Under different stoichiometric conditions, these ligands can form higher nuclearity clusters. For example, treatment of the diethoxyphosphinyl thioamide ligand with two equivalents of mercury(II) bromide yields a tetranuclear compound, [Hg₄Br₈(κ¹-L)₂], which features a complex bromide-bridged architecture tandfonline.com.

Below is a table summarizing some of the characterized complexes.

| Metal Center | Ligand (L) | Complex Stoichiometry | Nuclearity | Reference |

| Copper(I) | (EtO)₂P(=O)C(=S)N(H)Cy | [{Cu(μ₂-I)₂Cu}(η¹-L)₂] | Dinuclear | tandfonline.com |

| Mercury(II) | (EtO)₂P(=O)C(=S)N(H)Bz | [{BrHg(μ₂-Br)₂HgBr}(η¹-L)₂] | Dinuclear | tandfonline.com |

| Mercury(II) | (EtO)₂P(=O)C(=S)N(H)Cy | [Hg₄Br₈(κ¹-L)₂] | Tetranuclear | tandfonline.com |

The final structure and stoichiometry of the resulting metal complex are highly dependent on the identity of the metal ion and the specific reaction conditions employed.

The nature of the metal center plays a crucial role. For instance, with the same diethoxyphosphinyl thioamide ligand, Cu(I) forms a dinuclear complex featuring a Cu-Cu bond, while Hg(II) forms a halide-bridged dinuclear structure without a direct metal-metal bond tandfonline.com. Furthermore, altering the metal-to-ligand ratio with HgBr₂ from 1:1 to 2:1 leads to a structural transformation from a dinuclear to a tetranuclear complex tandfonline.com.

Reaction conditions such as temperature, solvent, and pH can also direct the outcome of the complexation reaction. These factors can influence the ligand's tautomeric equilibrium and denticity, leading to the formation of different structural isomers or polymorphic modifications of the same complex.

Tautomerism and Stereochemical Control in Coordination Complexes

Thioamides, including diethoxyphosphinyl thioamide, can exist in different tautomeric forms, primarily the thione (amide) form and the thiol (imidethiol) form. This tautomerism is a critical aspect of their coordination chemistry, as the different forms present different sets of donor atoms to the metal center, which can influence the stereochemistry of the resulting complex.

Theoretical studies on phosphonyl thioamides have shown that the thione tautomer is generally more stable than the thiol form. A hydrogen bond can form a six-membered ring between the phosphoryl oxygen and the N-H bond of the thioamide, further stabilizing the thione form.

The tautomeric form of the ligand that participates in the coordination can exert significant stereochemical control. It has been established for functionally substituted thioamides that the thionic tautomeric form tends to promote a trans-positioning of the ligands in square-planar complexes of 3d and 4d metals. Conversely, the thiol tautomeric form, which often coordinates as a dianion, favors a cis-position of the ligands. This demonstrates a clear link between the ligand's electronic structure (tautomerism) and the spatial arrangement of ligands around the metal center (stereochemistry).

Impact of Thionic versus Thiol Tautomeric Forms on Coordination Geometry

Diethoxyphosphinyl thioamide can exist in two tautomeric forms: the thionic form and the thiol form. The equilibrium between these two forms is influenced by factors such as the solvent, pH, and the nature of substituents. ucj.org.ua This tautomerism plays a crucial role in determining the coordination mode of the ligand and, consequently, the geometry of the resulting metal complex.

The thionic form, characterized by a carbon-sulfur double bond (C=S), typically acts as a monodentate ligand, coordinating to a metal center through the sulfur atom. In this form, the ligand is generally neutral. In contrast, the thiol form, which contains a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond (C=N), can deprotonate to form a monoanionic or dianionic ligand. ucj.org.ua This deprotonation allows the ligand to act as a bidentate or bridging ligand, coordinating through both the sulfur and another donor atom, often the nitrogen or an oxygen atom from the phosphinyl group.

Research on functionally substituted thioamides has shown that the thionic tautomeric form tends to favor the formation of octahedral coordination geometries in complexes of Cu(II) and Ni(II). ucj.org.ua Conversely, the thiol form is more likely to lead to square-planar coordination geometries with the same metal ions. ucj.org.ua This difference is attributed to the formation of a conjugated system of double bonds in the thiol form, which influences the ligand field strength. ucj.org.ua The transition between the thionic and thiol forms can be influenced by the reaction conditions; for instance, a weakly alkaline medium or a polar organic solvent can shift the equilibrium towards the thiol form. ucj.org.ua

The coordination of thiocarboxylate ligands, which share the C=S moiety, with Ga(III) has been shown to exist in a tautomeric equilibrium between the thiol and thione forms in solution. This results in coordination through either the sulfur or the oxygen atom, respectively, demonstrating the ambidentate nature of such functional groups. nih.govnih.gov

Table 1: Influence of Tautomeric Form on Coordination Properties

| Tautomeric Form | Key Structural Feature | Typical Charge | Common Coordination Mode | Preferred Geometry (e.g., Cu(II), Ni(II)) |

| Thionic | C=S | Neutral | Monodentate (S-donor) | Octahedral ucj.org.ua |

| Thiol | C=N, S-H | Monoanionic/Dianionic | Bidentate (S,N- or S,O-donor), Bridging | Square-planar ucj.org.ua |

Stereochemical Outcomes and Isomerism in Metal-Thioamide Adducts

The coordination of diethoxyphosphinyl thioamide and its derivatives to metal centers can lead to various stereochemical outcomes, including the formation of geometric and optical isomers. The specific tautomeric form of the ligand plays a significant role in determining the spatial arrangement of the ligands around the metal ion.

Studies on functionally substituted thioamides have revealed that the thionic tautomeric form promotes a trans-positioning of the thiourea (B124793) moieties in square-planar complexes of 3d and 4d metals. ucj.org.ua In contrast, the thiol form encourages a cis-arrangement of these ligands. ucj.org.ua This stereochemical control is a direct consequence of the different bonding capabilities and steric requirements of the two tautomers.

When chiral thioamide ligands are employed, the resulting metal complexes can exhibit optical isomerism. The coordination of chiral ligands to a metal center can lead to the formation of diastereomers, which may have distinct physical and chemical properties. While specific studies on the stereochemistry of diethoxyphosphinyl thioamide complexes are limited, the general principles of coordination chemistry suggest that the formation of chiral-at-metal centers is possible, particularly in octahedral complexes with multiple thioamide ligands.

Functional Metal Complexes and Supramolecular Architectures

The versatile coordination behavior of diethoxyphosphinyl thioamide and related ligands makes them attractive building blocks for the construction of functional metal complexes and supramolecular assemblies. By modifying the ligand structure and selecting appropriate metal ions, it is possible to create materials with specific magnetic, luminescent, or catalytic properties.

Utilization of Phosphinoyl-Containing Ligands in Lanthanide Coordination Chemistry

Lanthanide ions are known for their unique luminescent and magnetic properties, making them valuable components in various advanced materials. The coordination chemistry of lanthanides is often dominated by electrostatic interactions, with a preference for hard donor atoms like oxygen. However, ligands incorporating both hard and soft donor atoms can lead to complexes with interesting properties.

Phosphoramide ligands, which are structurally related to diethoxyphosphinyl thioamide, have been successfully used to synthesize a range of lanthanum complexes. nih.govbohrium.comscispace.com These ligands can bind to the lanthanum ion in both their neutral (protonated) and anionic (deprotonated) forms. The anionic form can act as a bidentate ligand, while the neutral form typically coordinates through the phosphoryl oxygen atom. nih.govscispace.com The use of such ligands allows for stoichiometric control over the formation of monometallic complexes with varying numbers of ligands. nih.govscispace.com The incorporation of phosphorus is also advantageous for NMR studies of paramagnetic lanthanide complexes. nih.gov

While the coordination of thioamides to lanthanides is less common due to the preference of lanthanides for hard donors, the presence of the phosphinoyl group in diethoxyphosphinyl thioamide provides a hard oxygen donor that can facilitate coordination. The resulting complexes could potentially exhibit interesting luminescence properties, as has been observed in other phosphonium-lanthanide compounds. nih.gov

Rational Design of Hybrid Ligands for Specific Metal-Ligand Interactions

The rational design of hybrid ligands, which contain multiple distinct donor groups, is a powerful strategy for creating metal complexes with tailored properties. By combining the diethoxyphosphinyl thioamide moiety with other functional groups, it is possible to design ligands that can selectively bind to specific metal ions or form predictable supramolecular structures.

The design of such ligands often involves considering the principles of hard and soft acids and bases (HSAB). For instance, combining the soft sulfur donor of the thioamide with a hard oxygen or nitrogen donor can create a ligand that can bridge two different metal ions, one soft and one hard. This approach has been used in the design of various macrocyclic ligands for lanthanides and actinides. semanticscholar.org

The development of new synthetic methodologies is crucial for the creation of these complex ligands. Recent efforts have focused on the synthesis of novel organic ligands and their metal complexes with potential applications in medicinal chemistry. nih.gov The thioamide group itself has garnered significant attention in drug discovery due to its isosteric relationship with the amide bond and its unique chemical properties. nih.gov